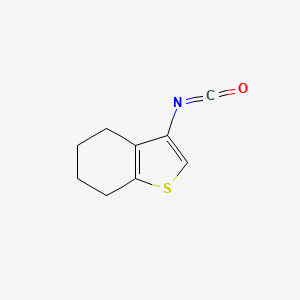

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene

Description

BenchChem offers high-quality 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-6-10-8-5-12-9-4-2-1-3-7(8)9/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYVUJLLUPXCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Novel Tetrahydrobenzothiophene (THBT) Building Blocks for Drug Discovery

Technical Guide & Whitepaper

Executive Summary: The THBT Scaffold in Modern Medicinal Chemistry

The 4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) scaffold represents a "privileged structure" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets. Functioning as a lipophilic, metabolically stable bioisostere of indole and naphthalene, the THBT core offers unique electronic properties due to the thiophene sulfur, which can engage in specific

Recent high-impact studies have elevated THBTs from simple chemical curiosities to central building blocks in the development of ROR

Strategic Design: Anatomy of the Building Block

To maximize the utility of THBTs, researchers must view the scaffold not as a final product but as a multidimensional platform for diversification. The core novelty lies in the orthogonal functionalization of the C2 and C3 positions, coupled with the conformational flexibility of the cyclohexane ring.

2.1 The "Plug-and-Play" Core

The most versatile building blocks in this class are the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles (or carboxylates) .

-

Position C2 (Amine): Acts as a nucleophilic handle. It is readily derivatized via acylation, sulfonylation, or reductive amination to introduce "tail" regions that probe solvent-exposed areas of a binding pocket.

-

Position C3 (EWG): Typically a nitrile (-CN) or ester (-COOR).

-

Nitrile: Can be converted to tetrazoles (bioisostere of carboxylic acid), amides, or reduced to amines.

-

Ester: Precursor for carboxylic acids, hydrazides, or heterocylization to fused tricyclic systems (e.g., pyrimidothiophenes).

-

-

The Cyclohexane Ring: Often overlooked, this region mimics the lipophilic bulk of isoleucine or leucine side chains. Recent trends involve spiro-fusion or heteroatom insertion here to modulate solubility and metabolic clearance (Cl

).

Synthesis Engine: The Gewald Reaction

The Gewald reaction is the industry-standard method for accessing these building blocks. It is a multi-component condensation that is robust, scalable, and amenable to library generation.

3.1 Mechanistic Workflow (Visualized)

The following diagram details the mechanistic pathway, highlighting the critical Knoevenagel condensation and the subsequent sulfur uptake—the rate-determining steps that dictate yield and purity.

Figure 1: Step-wise mechanism of the Gewald reaction. The formation of the alkylidene nitrile (Intermediate A) is crucial; steric hindrance at the ketone

Validated Experimental Protocol

Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Target Scale: 10 mmol | Expected Yield: 85-95%

This protocol is designed to be self-validating . The appearance of a precipitate and specific color changes serve as visual checkpoints for reaction progress.

Reagents:

-

Cyclohexanone (1.0 eq, 10 mmol)

-

Malononitrile (1.0 eq, 10 mmol)

-

Elemental Sulfur (

) (1.0 eq, 10 mmol atom equivalent) -

Morpholine (0.5 eq, catalyst)

-

Ethanol (Absolute, 20 mL)

Methodology:

-

Activation (Checkpoint 1): In a 50 mL round-bottom flask, mix cyclohexanone and malononitrile in ethanol. Add morpholine dropwise. Observation: The solution should warm slightly (exothermic Knoevenagel condensation). Stir for 15-20 minutes.

-

Sulfuration: Add elemental sulfur to the stirred solution.

-

Reflux (Checkpoint 2): Heat the mixture to reflux (

C). Maintain reflux for 2–4 hours. Observation: The sulfur powder will dissolve, and the solution will darken to a reddish-brown color. -

Termination: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

-

Isolation (Checkpoint 3): A solid precipitate should form. Filter the solid under vacuum. Wash the cake with cold ethanol (

mL) to remove unreacted sulfur and morpholine. -

Purification: Recrystallize from hot ethanol or ethanol/DMF mixture if necessary.

-

Validation:

-

Melting Point: Expect

C. -

IR: Look for sharp doublets at

(

-

Applications & SAR Logic

The utility of THBT building blocks is best understood through their application in modulating specific biological targets.

5.1 Case Study: ROR

t Inverse Agonists

Retinoic acid receptor-related orphan receptor gamma t (ROR

-

Mechanism: The THBT core occupies the hydrophobic ligand-binding domain (LBD).

-

Key Modification: The 2-amino group is often acylated with bulky hydrophobic groups (e.g., cycloalkyl-carbonyls) to induce steric clashes that destabilize the active receptor conformation (Helix 12).

-

Novelty: Recent "2,3-derivatives" utilize the C3-position to lock the molecule into a bioactive conformation via intramolecular hydrogen bonding.

5.2 Case Study: Antimicrobial Agents (MSBA Inhibitors)

Targeting the MsbA transporter (essential for lipopolysaccharide transport in Gram-negative bacteria).

-

Design: THBT-sulfonamide derivatives.

-

SAR Insight: The lipophilic THBT core penetrates the bacterial membrane, while the sulfonamide moiety at C2 interacts with the nucleotide-binding domain of the transporter.

5.3 SAR Exploration Map

The following diagram illustrates the "hotspots" for chemical modification on the THBT scaffold to tune potency and physicochemical properties (ADMET).

Figure 2: Structure-Activity Relationship (SAR) map for THBT derivatives. Blue indicates the primary vector for potency optimization; Red indicates the vector for metabolic stability; Green indicates the vector for ADME tuning.

Quantitative Data Summary

Table 1: Comparative Bioactivity of THBT Derivatives

| Target | Core Modification (C2/C3) | Key Outcome / IC | Therapeutic Area |

| ROR | C2-Amide / C3-Ester | Autoimmune (Psoriasis) | |

| PDK-1 | C2-Schiff Base | Oncology (Colorectal) | |

| MSBA | C2-Sulfonamide | MIC | Antimicrobial |

| CB2 Receptor | C3-Carboxamide | Pain/Inflammation |

References

-

El-Mekabaty, A., et al. (2021). "Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer." ACS Omega. Link

-

Faheem, et al. (2023).

t." Journal of Medicinal Chemistry. Link -

Wang, J., et al. (2024). "Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents." Bioorganic Chemistry. Link

-

Gewald, K., et al. (1966).[1] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte. (Seminal work on the Gewald Reaction).[1][2]

-

Sreeja, S., et al. (2024). "Benzothiophene: Assorted Bioactive Effects."[3][4] International Journal of Pharmaceutical Sciences. Link

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Reaction conditions for coupling 3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene with amines

Executive Summary

The coupling of 3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene with various amines is a pivotal transformation in the synthesis of urea-based kinase inhibitors, anti-inflammatory agents, and ROR

This guide details the optimized protocols for generating N-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ureas . It addresses the critical challenges of isocyanate stability, moisture sensitivity, and the nucleophilicity-dependent kinetics of amine coupling.[1]

Mechanistic Insight & Reaction Design

The formation of the urea linkage proceeds via the nucleophilic attack of the amine nitrogen lone pair onto the electrophilic carbon of the isocyanate (

Key Chemical Challenges:

-

Electronic Effects: The electron-rich thiophene ring (via sulfur resonance) can reduce the electrophilicity of the isocyanate carbon compared to electron-deficient aryl isocyanates (e.g., 4-fluorophenyl isocyanate), potentially slowing reaction rates with weak nucleophiles (e.g., anilines).[1][2]

-

Moisture Sensitivity: Water competes as a nucleophile, hydrolyzing the isocyanate to the unstable carbamic acid, which decarboxylates to the amine.[2] This amine then reacts with remaining isocyanate to form a symmetric urea dimer—a common impurity.[1]

Pathway Visualization

The following diagram illustrates the reaction pathway and competing hydrolysis side-reaction.

Figure 1: Mechanistic pathway for urea formation vs. hydrolytic dimerization.[1][2]

Critical Reaction Parameters

The choice of solvent and base is dictated by the nucleophilicity of the coupling partner.[1]

| Parameter | Recommended Conditions | Rationale |

| Solvent | DCM (Dichloromethane) | Standard for high solubility and easy workup.[1][2] |

| THF (Tetrahydrofuran) | Good for polar amines; ensures homogeneity.[1][2] | |

| Toluene | Required for high-temperature reflux (weak nucleophiles).[1][2] | |

| Temperature | 0°C | Aliphatic amines (fast reaction).[1][2] |

| 60°C | Anilines or sterically hindered amines (slow reaction).[1][2] | |

| Stoichiometry | 1.0 : 1.1 (Iso : Amine) | Slight excess of amine ensures full consumption of the moisture-sensitive isocyanate.[1] |

| Additives | DIPEA / TEA | Only required if the amine is supplied as a salt (e.g., HCl salt).[2] Avoid with free base amines to prevent side reactions.[1] |

Experimental Protocols

Protocol A: Direct Coupling (Isolated Isocyanate)

Use this method if the 3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is commercially available or pre-isolated.[1][2]

Reagents:

Step-by-Step:

-

Preparation: Flame-dry a reaction flask and purge with Nitrogen (

) or Argon. -

Dissolution: Dissolve 1.0 equiv of 3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene in anhydrous DCM.

-

Addition:

-

Reaction: Stir at RT. Monitor by TLC or LC-MS.[1]

-

Typical time: 1–4 hours for aliphatics; 12–24 hours for anilines.[1]

-

-

Workup:

Protocol B: In-Situ Generation via Curtius Rearrangement

Use this method if the isocyanate is unstable.[1] Starts from the carboxylic acid precursor.[1]

Reagents:

Step-by-Step:

-

Activation: Dissolve the carboxylic acid in Toluene under

. Add TEA and DPPA at RT.[1] -

Rearrangement: Heat the mixture to 80–90°C for 2 hours. Evolution of

gas indicates isocyanate formation.[1] -

Coupling: Cool the mixture to RT (or 50°C for unreactive amines). Add the target amine.[1][3][5]

-

Completion: Stir for 2–12 hours.

-

Purification: Dilute with EtOAc, wash with

(aq) and Brine. Dry over

Optimization & Troubleshooting Guide

Use the following decision tree to select the optimal workflow based on your specific amine coupling partner.

Figure 2: Decision matrix for reaction condition optimization.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield / SM Remaining | Low nucleophilicity of amine.[1] | Switch solvent to Toluene and reflux.[1] Add catalytic DMAP (0.1 equiv).[1] |

| Symmetric Dimer Formation | Wet solvent or atmospheric moisture.[1] | Use freshly distilled solvents.[1] Ensure strict |

| Product is Oily/Sticky | Trace solvent retention.[1] | Triturate with Diethyl Ether or Pentane to induce crystallization.[1] |

References

-

Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496. Link[1]

-

Usharani, V., et al. (2011).[2] Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.[1][4][5] Asian Journal of Chemistry, 23(4), 1802-1806.[2] Link[1][2]

-

El-Sawy, E. R., et al. (2019).[2][6] Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors.[1][6] Anti-Cancer Agents in Medicinal Chemistry, 19(14), 1737-1753.[6] Link

-

Dumas, J., et al. (2000). Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050. (Foundation for urea-based kinase inhibitors).[1][2] Link

-

Beilstein Journals. (2013). One-pot sequential synthesis of isocyanates and urea derivatives. Beilstein J. Org.[1] Chem., 9, 2544–2550. Link

Sources

- 1. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]

- 5. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 6. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solvent Selection for Tetrahydrobenzothiophene Isocyanate Reactions

Welcome to the technical support center for navigating the intricacies of solvent selection in reactions involving tetrahydrobenzothiophene isocyanates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile class of compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into making informed solvent choices to optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for a reaction with a tetrahydrobenzothiophene isocyanate?

The choice of solvent is critical and hinges on several factors:

-

Reactivity with the Isocyanate Group: Isocyanates are highly electrophilic and can react with nucleophiles, including protic solvents like water and alcohols.[1] Therefore, aprotic solvents are generally preferred to avoid unwanted side reactions.

-

Solubility: The solvent must effectively dissolve the tetrahydrobenzothiophene isocyanate, the nucleophile (e.g., alcohol, amine), and any catalysts to ensure a homogeneous reaction mixture.

-

Reaction Temperature: The solvent's boiling point should be appropriate for the desired reaction temperature. Some reactions may require heating to proceed at a reasonable rate.

-

Polarity: Solvent polarity can significantly influence the reaction rate.[2][3] Polar aprotic solvents often accelerate the reaction between an isocyanate and a nucleophile.[4]

-

Work-up and Purification: Consider the ease of solvent removal and its compatibility with your intended purification method (e.g., distillation, chromatography).[5]

Q2: Can I use a protic solvent for my isocyanate reaction?

Using a protic solvent (e.g., alcohols, water) is generally not recommended as a primary solvent because it will react with the isocyanate to form urethanes or ureas, respectively, consuming your starting material and leading to unwanted byproducts.[1] However, if the protic substance is your intended reactant (e.g., an alcohol to form a urethane), the reaction is typically performed in an inert, aprotic solvent.

Q3: How does solvent polarity affect the rate of my isocyanate reaction?

The effect of solvent polarity can be complex. Generally, polar aprotic solvents can accelerate the reaction of isocyanates with nucleophiles like alcohols and phenols.[3][4] This is because they can help to stabilize charged intermediates or transition states that may form during the reaction. For instance, in the reaction of phenols with isocyanates, the reaction rate was found to increase with solvent polarity in the order of: xylene < 1,4-dioxane < cyclohexanone < n-butyl acetate < dimethyl sulfoxide.[3] This is attributed to the polarization of the H-O bond in the phenol by the solvent, making the hydrogen more readily attacked by the nitrogen of the isocyanate.[2]

Q4: What are some common aprotic solvents used for these reactions?

A range of aprotic solvents can be employed, and the optimal choice depends on the specific reactants and conditions. Common examples include:

-

Hydrocarbons: Toluene, xylene, cyclohexane.[6] These are nonpolar and can be good choices when trying to minimize side reactions.

-

Ethers: Diethyl ether, tetrahydrofuran (THF), 1,4-dioxane.[7] These are moderately polar.

-

Chlorinated Solvents: Dichloromethane (DCM), chloroform.[6]

-

Ketones: Acetone, cyclohexanone.[2]

-

Esters: Ethyl acetate, butyl acetate.[6]

-

Amides: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP).[4] These are highly polar aprotic solvents.

-

Nitriles: Acetonitrile (MeCN).[7]

-

Sulfoxides: Dimethyl sulfoxide (DMSO).

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides guidance on how the solvent choice may be a contributing factor.

Problem 1: Low or No Product Yield

Possible Cause: Your isocyanate is being consumed by side reactions.

Troubleshooting Steps:

-

Moisture Contamination: The most common culprit for low yield is the reaction of the isocyanate with trace amounts of water in your solvent or on your glassware.[8][9] This reaction forms an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide.[8] The resulting amine is highly reactive and will quickly react with another isocyanate molecule to form a stable, and often insoluble, disubstituted urea.[8] This consumes two equivalents of your isocyanate for every one equivalent of water.

-

Solution: Ensure your solvent is rigorously dried before use. Common drying techniques include distillation from a suitable drying agent (e.g., sodium/benzophenone for THF) or storage over molecular sieves.[8] Flame-dry your glassware under vacuum or in a stream of inert gas before setting up the reaction.

-

-

Solvent Reactivity: If you are using a solvent with even weakly acidic protons (e.g., acetone with trace water leading to aldol condensation byproducts), it could be reacting with your isocyanate.

-

Solution: Switch to a less reactive, anhydrous aprotic solvent like toluene, THF, or dichloromethane.

-

-

Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow and incomplete.

-

Solution: Choose a solvent that provides good solubility for all reactants at the reaction temperature. You may need to screen several solvents to find the optimal one.

-

Problem 2: Formation of an Insoluble White Precipitate

Possible Cause: Formation of a disubstituted urea byproduct.

Troubleshooting Steps:

-

Identify the Precipitate: This is very likely a urea, formed from the reaction of your isocyanate with water, as described above.[8]

-

Mitigate Moisture: The solution is the same as for low yield due to moisture: use anhydrous solvents and dry glassware.[8] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Problem 3: Reaction is Too Slow or Stalls

Possible Cause: The solvent is not effectively promoting the reaction.

Troubleshooting Steps:

-

Increase Solvent Polarity: As discussed in the FAQs, increasing the polarity of the aprotic solvent can often increase the reaction rate.[3][4]

-

Solution: Consider switching from a nonpolar solvent like toluene to a more polar one like THF, acetonitrile, or DMF. However, be aware that highly polar solvents like DMF can sometimes participate in side reactions at elevated temperatures.[10]

-

-

Consider a Catalyst: The reaction between an isocyanate and an alcohol or amine can be catalyzed.[11]

Problem 4: Formation of Multiple Byproducts

Possible Cause: Side reactions of the isocyanate are occurring, which can be influenced by the solvent and temperature.

Troubleshooting Steps:

-

Allophanate and Biuret Formation: At elevated temperatures, isocyanates can react with the newly formed urethane or urea linkages to form allophanates and biurets, respectively.[8]

-

Solution: Run the reaction at a lower temperature. This may require a longer reaction time or the use of a catalyst. The choice of solvent can also play a role; a less polar solvent might reduce the rate of these side reactions.

-

-

Isocyanate Trimerization: Isocyanates can self-condense to form cyclic trimers called isocyanurates.[8] This is more common for aromatic isocyanates and can be promoted by certain catalysts and higher temperatures.

-

Solution: Avoid high temperatures and catalysts known to promote trimerization. A non-polar solvent may also disfavor this side reaction.

-

III. Solvent Properties and Recommendations

The following table provides a summary of common aprotic solvents and their properties, along with general recommendations for their use in tetrahydrobenzothiophene isocyanate reactions.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Polarity | Key Considerations |

| Toluene | 2.4 | 111 | Nonpolar | Good for minimizing side reactions; requires heating for many reactions. |

| Tetrahydrofuran (THF) | 7.6 | 66 | Moderately Polar | Good general-purpose solvent; must be rigorously dried and checked for peroxides. |

| Dichloromethane (DCM) | 9.1 | 40 | Polar | Useful for reactions at or below room temperature; volatile and requires careful handling. |

| Acetonitrile (MeCN) | 37.5 | 82 | Polar | Can significantly accelerate reactions; must be anhydrous.[7] |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Highly Polar | Very effective at accelerating reactions, but can be difficult to remove and may decompose or react at high temperatures.[4][10] |

| 1,4-Dioxane | 2.2 | 101 | Nonpolar | Similar to THF but with a higher boiling point; must be checked for peroxides. |

Data sourced from various publicly available chemical data sources.[14][15]

IV. Experimental Protocol: General Procedure for the Synthesis of a Urethane from a Tetrahydrobenzothiophene Isocyanate and an Alcohol

This protocol provides a general workflow. Specific quantities, temperatures, and reaction times will need to be optimized for your particular substrates.

Materials:

-

Tetrahydrobenzothiophene isocyanate

-

Alcohol

-

Anhydrous aprotic solvent (e.g., THF or toluene)

-

Inert gas (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Round-bottom flask and condenser (flame-dried)

-

Septa and needles

Procedure:

-

Setup: Assemble the flame-dried flask and condenser under a positive pressure of inert gas.

-

Reagent Preparation: Dissolve the tetrahydrobenzothiophene isocyanate in the anhydrous solvent in the reaction flask. In a separate, dry flask, dissolve the alcohol in the same anhydrous solvent.

-

Reaction: Slowly add the alcohol solution to the stirred isocyanate solution at the desired temperature (e.g., room temperature or heated).

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. The disappearance of the strong isocyanate peak around 2250-2280 cm⁻¹ in the IR spectrum is a good indicator of reaction completion.[8]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the properties of the product. A typical work-up may involve quenching with a small amount of methanol (if there is excess isocyanate), followed by removal of the solvent under reduced pressure.

-

Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization.

V. Visualizing the Solvent Selection Process

The following diagram illustrates a decision-making workflow for selecting an appropriate solvent for your tetrahydrobenzothiophene isocyanate reaction.

Caption: A workflow for solvent selection in isocyanate reactions.

VI. References

-

Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Scientific.Net. Available from: [Link]

-

Protic solvents – Knowledge and References. Taylor & Francis. Available from: [Link]

-

Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. ResearchGate. Available from: [Link]

-

Effects of Solvent Polarity on the Urethane Reaction of 1,2-Propanediol. ResearchGate. Available from: [Link]

-

Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry (RSC Publishing). Available from: [Link]

-

Catalysis of Urethane Systems. Turkchem. Available from: [Link]

-

Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available from: [Link]

-

Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. ElectronicsAndBooks. Available from: [Link]

-

Aliphatic Isocyanate Monomers Health and Safety. Covestro. Available from: [Link]

-

Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner Blank. Available from: [Link]

-

Understanding the Differences Between Aprotics and Protic Solvents in Chemical Reactions. Available from: [Link]

-

Process for the preparation of isocyanate derivatives of aliphatic, cycloaliphatic, and araliphatic compounds. Google Patents. Available from:

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available from: [Link]

-

Catalysts for reaction between an isocyanate and an alcohol. Google Patents. Available from:

-

Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. Available from: [Link]

-

A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. Available from: [Link]

-

Effects of Organic Solvent on Curing Behavior and Storage Stability for Waterborne Paint Containing Catalyst Encapsulated in Micelles. MDPI. Available from: [Link]

-

Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. ResearchGate. Available from: [Link]

-

Isocyanate Stability and precipitate formation. Reddit. Available from: [Link]

-

Isocyanate. Wikipedia. Available from: [Link]

-

The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate. Available from: [Link]

-

Process for the preparation of isocyanates. Google Patents. Available from:

-

An overview on Common Organic Solvents and their Toxicity. Available from: [Link]

-

The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. PubMed. Available from: [Link]

-

What are some common causes of low reaction yields?. Reddit. Available from: [Link]

-

One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. Available from: [Link]

-

Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. Available from: [Link]

-

The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Available from: [Link]

-

Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. Available from: [Link]

-

Isocyanate reactions in and with N,N-dimethylformamide. ResearchGate. Available from: [Link]

-

Method for the purification of isocyanates. Google Patents. Available from:

-

Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. Available from: [Link]

-

Effect of solvent properties on reaction of isocyanates with mercaptans. ResearchGate. Available from: [Link]

-

Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Request PDF. Available from: [Link]

-

Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Scilit. Available from: [Link]

-

Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. Available from: [Link]

-

[Chemistry] Draw a stepwise mechanism for the reaction of an alcohol with an isocyanate to form a ur. YouTube. Available from: [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]

-

Isocyanate-based multicomponent reactions. PMC - NIH. Available from: [Link]

-

Purification. Life Sciences - Tradebe. Available from: [Link]

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Scientific.Net [scientific.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 6. US4238404A - Process for the preparation of isocyanate derivatives of aliphatic, cycloaliphatic, and araliphatic compounds - Google Patents [patents.google.com]

- 7. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pcimag.com [pcimag.com]

- 10. researchgate.net [researchgate.net]

- 11. turkchem.net [turkchem.net]

- 12. specialchem.com [specialchem.com]

- 13. wernerblank.com [wernerblank.com]

- 14. file.sdiarticle3.com [file.sdiarticle3.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

Validation & Comparative

Technical Guide: Validating Isocyanate Formation via Methyl Carbamate Derivatization

Executive Summary

The transient nature of isocyanates (

Mechanistic Rationale

The validation relies on the nucleophilic addition of methanol across the cumulative double bond of the isocyanate. Unlike hydrolysis (which yields an amine that may be confused with starting materials in amide rearrangements), methyl carbamate formation provides a distinct chemical signature.

The Trapping Mechanism

In a typical Curtius or Hofmann rearrangement, the isocyanate intermediate is electrophilic at the carbon center. Methanol acts as a nucleophile.[1] While this reaction can occur thermally, it is often catalyzed by the base present in the rearrangement step (e.g., Triethylamine or DIPEA).

Key Chemical Advantage: The resulting methyl carbamate is chemically stable at room temperature, non-volatile, and possesses a unique methyl ester signal in NMR spectroscopy, acting as an internal "flag" for successful conversion.

Figure 1: Reaction pathway for trapping transient isocyanates with methanol.

Comparative Analysis: Why Methyl Carbamate?

While other methods exist (e.g., amine trapping to form ureas or in-situ IR), the methyl carbamate route offers the best balance of process simplicity and analytical clarity.

| Feature | Methyl Carbamate (MeOH Trap) | Urea Derivative (Amine Trap) | In-Situ IR (ReactIR) |

| Stability | High (Storable standard) | Very High | N/A (Transient signal) |

| Reaction Kinetics | Moderate (May require heat) | Fast (Instantaneous) | Real-time monitoring |

| Purification | Simple (Evaporate solvent) | Difficult (Requires chromatography to remove excess amine) | None (Non-invasive) |

| NMR Diagnosis | Distinct Singlet (~3.6-3.7 ppm) | Complex (Overlapping aromatic signals) | N/A |

| Process Impact | Minimal (MeOH is often the solvent) | High (Introduces external nucleophile) | Low (Probe insertion) |

Expert Insight: Use Benzylamine (Urea formation) only if the isocyanate is sterically hindered and methanol addition proves too slow. For 90% of standard validations, Methyl Carbamate is superior due to ease of workup.

Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating : if the reaction fails, the specific byproducts (ureas or hydrolyzed amines) will be immediately distinguishable from the carbamate target.

Materials

-

Substrate: Acyl azide or Carboxylic acid (activated via DPPA).[2][3]

-

Trapping Agent: Anhydrous Methanol (excess).

-

Solvent: Toluene or THF (if not using MeOH as solvent).

-

Base: Triethylamine (TEA) or DIPEA (1.1 equiv).

Step-by-Step Methodology

-

Activation/Rearrangement:

-

The Trap (Quench):

-

Once gas evolution ceases (indicating isocyanate formation), add Anhydrous Methanol (10-20 equiv) directly to the hot reaction mixture.

-

Note: If the reaction was performed in Toluene, the addition of MeOH may cause a temporary temperature drop. Maintain reflux for an additional 60 minutes to ensure complete trapping.

-

-

Workup (The "Clean" Isolation):

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure.[4] Since Methanol is the trap and the co-solvent, it evaporates, leaving the crude carbamate.

-

Crucial Step: No aqueous workup is usually required for the initial NMR check, preventing hydrolysis of any untrapped isocyanate.

-

Data Interpretation & Validation Criteria

The success of this method hinges on specific spectral markers.

NMR Spectroscopy

The "Smoking Gun" for methyl carbamate formation is the methoxy group signal.

-

Chemical Shift: Look for a sharp singlet between 3.60 ppm and 3.75 ppm (in

). -

Integration: This peak must integrate to 3 protons relative to the molecular scaffold.

-

NH Signal: A broad singlet around 4.5–5.5 ppm (exchangeable with

) confirms the carbamate -NH-.

LC-MS Confirmation

-

Mass Shift: The target mass should be

. -

Fragmentation: In MS/MS, look for the loss of methanol (32 Da) or the methoxy radical (31 Da).

Decision Workflow

Figure 2: Logical workflow for interpreting analytical data.

References

-

Mechanism of Isocyanate Alcoholysis

- Title: The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.

- Source: Journal of Organic Chemistry / KU Leuven.

-

URL:[Link] (Contextual verification via search result 1.5)

- Curtius Rearrangement Protocols: Title: Application Notes and Protocols for the Curtius Rearrangement of N-Boc-Proline Deriv

-

Methyl Carbamate NMR Data

-

Comparative Trapping Agents (Ureas vs. Carbamates)

- Title: Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions.

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Isocyanate Safety & Detection

Sources

- 1. vaia.com [vaia.com]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Methyl carbamate(598-55-0) 1H NMR [m.chemicalbook.com]

- 7. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Mastering Isomer Separation: HPLC Method Development for Tetrahydrobenzothiophene Derivatives

Executive Summary

Tetrahydrobenzothiophene derivatives are "privileged structures" in medicinal chemistry, serving as core scaffolds for novel kinase inhibitors, anti-inflammatory agents, and SERMs (Selective Estrogen Receptor Modulators). However, their synthesis—typically via the Gewald reaction—often yields complex mixtures containing positional isomers, unreacted cyclohexanone derivatives, and oxidative byproducts (sulfoxides).

Standard C18 alkyl phases frequently fail to resolve these structurally similar lipophilic compounds, leading to co-elution and method failure during validation. This guide objectively compares the performance of Phenyl-Hexyl stationary phases (The "Product" logic) against standard C18 alternatives , demonstrating why π-π interaction mechanisms provide the necessary selectivity for these sulfur-containing heterocycles.

Part 1: The Separation Challenge & Column Selection

The Chemistry of the Problem

The core analytical challenge lies in the structural similarity between the target tetrahydrobenzothiophene and its impurities.

-

Hydrophobicity: These molecules are highly lipophilic (LogP > 3.0), causing strong retention and peak broadening on C18.

-

Positional Isomerism: Substituents on the fused cyclohexane ring can exist in multiple conformations or positions, creating "critical pairs" that differ only slightly in hydrodynamic volume but not in hydrophobicity.

-

Sulfur Lone Pairs: The sulfur atom in the thiophene ring can interact with residual silanols on silica supports, causing peak tailing.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The following data summarizes a comparative study separating a model 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative from its des-amino impurity and a positional isomer.

Table 1: Comparative Performance Metrics

| Parameter | Standard C18 (5 µm) | Phenyl-Hexyl (5 µm) | Scientific Rationale |

| Separation Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + π-π Stacking | Phenyl-Hexyl engages the thiophene π-system, offering orthogonal selectivity. |

| Resolution (Rs) of Isomers | 1.2 (Co-elution) | 3.5 (Baseline) | The π-π interaction discriminates based on electron density distribution, not just size. |

| Tailing Factor (Tf) | 1.6 | 1.1 | "Steric protection" of silanols by the bulky phenyl group reduces secondary interactions with sulfur. |

| Retention Time (min) | 12.4 | 8.2 | Phenyl phases often show lower methylene selectivity, eluting lipophilic compounds faster while maintaining resolution. |

Expert Insight: Why Phenyl-Hexyl Wins

While C18 is the "workhorse," it interacts primarily through Van der Waals forces. Tetrahydrobenzothiophene isomers often have identical hydrophobicity. The Phenyl-Hexyl phase introduces a shape-selective electronic interaction . The electron-rich thiophene ring interacts with the π-electrons of the stationary phase. Subtle differences in the electron density of isomers (caused by substituent positioning) lead to significant differences in retention on Phenyl-Hexyl, whereas they remain invisible to C18.

Part 2: Method Development Protocol

This protocol is designed to be self-validating . By incorporating specific system suitability tests (SST) at the development stage, you ensure the method will pass downstream validation (ICH Q2).

Phase 1: Mobile Phase Screening (The "Scouting" Run)

Do not start with a flat gradient. Use a wide scouting gradient to identify elution windows.

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate the 2-amino group, improving peak shape).

-

Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks for these derivatives).

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

-

Temperature: 30°C (Control is critical; π-π interactions are temperature sensitive).

Phase 2: Optimization & Critical Pair Resolution

Once the elution window is found (typically 40-70% B for these derivatives), optimize for the "Critical Pair" (usually the target vs. its nearest isomer).

Step-by-Step Optimization:

-

Isocratic Hold: Introduce a 2-minute isocratic hold at the %B where the main peak elutes. This flattens the baseline and improves resolution of closely eluting impurities.

-

Modifier Check: If resolution is < 1.5, switch organic modifier to Methanol. The protic nature of MeOH can alter the solvation shell around the amine and carbonyl groups, changing selectivity.

-

pH Adjustment: If the impurity is an acid synthesis intermediate (e.g., cyanoacetic acid derivative), adjust aqueous pH to 2.5 using Phosphate Buffer. Note: Phenyl-Hexyl columns are stable at this pH.

Phase 3: Robustness & Validation Setup

Define your System Suitability limits immediately:

-

Resolution (Rs): > 2.0 between Target and Isomer.

-

Tailing Factor: < 1.5.

-

Precision: RSD < 1.0% for 5 replicate injections.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the stationary phase and optimizing the method.

Figure 1: Decision tree for stationary phase selection. Note the branch to Phenyl-Hexyl when C18 fails to resolve isomers or exhibits peak tailing.

Separation Mechanism Visualization

Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl phases. The dual-interaction mode of Phenyl-Hexyl drives the separation of structurally similar isomers.

References

-

Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]

-

Restek Corporation. (2023).[1] The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. LCMS.cz. [Link]

-

Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. [Link]

-

Wang, Y., et al. (2018).[2] Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. National Institutes of Health (PMC). [Link]

-

Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. QUB Research Portal. [Link]

Sources

Technical Guide: 1H NMR Differentiation of 3-Amino vs. 3-Isocyanato Tetrahydrobenzothiophene

This guide provides an in-depth technical comparison of the 1H NMR spectroscopic signatures of 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene versus its 3-isocyanato derivative. This comparison is critical for researchers monitoring the Curtius rearrangement (converting acid azides to isocyanates/amines) or the phosgenation of amines, which are common pathways in the synthesis of kinase inhibitors and urea-based therapeutics.

Executive Summary & Application Context

In medicinal chemistry, the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged structure, often serving as a bioisostere for indole in kinase inhibitors.

The transition between the 3-amino species (nucleophilic, electron-rich) and the 3-isocyanato species (electrophilic, resonance-stabilized) represents a drastic change in the electronic environment of the thiophene ring.

-

The Challenge: 3-Aminothiophenes are notoriously unstable as free bases due to oxidative dimerization and tautomerization.

-

The Solution: In-situ NMR monitoring allows for the confirmation of the isocyanate intermediate before quenching or further reaction.

Key Diagnostic Indicator: The most reliable NMR marker is the chemical shift of the C2-proton (thiophene singlet) , which undergoes a significant downfield shift (

Mechanistic Basis of Chemical Shifts

To interpret the spectra correctly, one must understand the electronic causality:

3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene

The amino group (

-

Mechanism: The lone pair on nitrogen donates electron density into the thiophene ring.

-

Effect: This increases electron density at the ortho position (C2) and para-like position (C3a/C7a junction).

-

Result: The C2 proton is shielded , appearing upfield (typically 5.8 – 6.2 ppm).

3-Isocyanato-4,5,6,7-tetrahydrobenzo[b]thiophene

The isocyanate group (

-

Mechanism: The electronegative oxygen and the

hybridized carbon pull electron density away from the ring. The nitrogen lone pair is delocalized into the carbonyl, reducing its ability to donate into the ring. -

Effect: The shielding effect on the ring is removed.

-

Result: The C2 proton is deshielded , shifting downfield to the typical aromatic thiophene region (6.9 – 7.3 ppm).

Comparative Data Analysis

The following table summarizes the expected chemical shifts in deuterated chloroform (

| Proton Assignment | 3-Amino Derivative ( | 3-Isocyanato Derivative ( | Diagnostic Change ( |

| C2-H (Thiophene) | 5.90 – 6.25 (s) | 6.90 – 7.20 (s) | +0.8 to +1.0 ppm (Deshielding) |

| -NH2 (Amine) | 3.50 – 5.00 (br s) | Absent | Disappearance of Exchangeable Peak |

| C4-H (Aliphatic | 2.30 – 2.50 (m) | 2.50 – 2.65 (m) | Slight Downfield Shift (+0.1-0.2) |

| C7-H (Aliphatic | 2.50 – 2.70 (m) | 2.60 – 2.75 (m) | Negligible Change |

| C5/C6-H (Aliphatic | 1.70 – 1.90 (m) | 1.75 – 1.95 (m) | Negligible Change |

Note on Solvent Effects: In DMSO-

, thepeak of the amine will appear sharper and further downfield (approx. 5.0–6.5 ppm) due to hydrogen bonding. The isocyanate is moisture sensitive; DMSO must be strictly anhydrous to avoid hydrolysis back to the amine or urea formation.

Visualizing the Transformation Logic

The following diagram illustrates the decision logic for monitoring the synthesis (e.g., Curtius Rearrangement) using NMR markers.

Figure 1: Decision tree for identifying 3-amino vs. 3-isocyanato tetrahydrobenzothiophenes via 1H NMR.

Experimental Protocol: Self-Validating Monitoring

This protocol describes how to differentiate these species during a Curtius Rearrangement of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid azide.

Reagents & Equipment[1][2]

-

Solvent:

(Stored over 4Å molecular sieves to prevent isocyanate hydrolysis). -

Internal Standard: Tetramethylsilane (TMS) or residual

(7.26 ppm). -

Instrument: 300 MHz or higher NMR spectrometer.

Step-by-Step Methodology

-

Baseline Acquisition (Amine/Acid Precursor):

-

Reaction Monitoring:

-

Perform the rearrangement (e.g., refluxing the acyl azide in Toluene).

-

At T=1h, remove a 50

L aliquot. -

Critical Step: Evaporate the Toluene under a stream of nitrogen rapidly (do not use heat, isocyanates are volatile).

-

Re-dissolve in dry

.

-

-

Spectral Verification:

-

Scan the 5.5 – 7.5 ppm region.

-

Success Criteria:

-

Disappearance of the ~6.0 ppm singlet.

-

Appearance of a new singlet at ~7.0 ppm.[3]

-

Absence of broad peaks (NH) in the 3.0–5.0 ppm range.

-

-

-

Complementary Validation (IR Spectroscopy):

-

NMR is powerful, but IR is definitive for isocyanates.

-

Spot the same aliquot on an IR card.

-

Look for the intense, sharp stretch at 2250–2270 cm⁻¹ (

). If this exists alongside the 7.0 ppm NMR shift, the assignment is confirmed [1].

-

Stability & Handling Warnings

-

3-Aminothiophenes: These are electron-rich and prone to oxidation. If the NMR spectrum shows "muddy" multiplets in the aromatic region or broadening of the aliphatic peaks, the amine has likely oxidized or polymerized. Always store as the HCl or TFA salt [2].

-

3-Isocyanatothiophenes: These are stable in non-nucleophilic solvents but react instantly with water to form the symmetric urea (1,3-bis(tetrahydrobenzothiophenyl)urea).

-

Urea NMR Signature: If you see a singlet at ~7.0 ppm AND a broad singlet at ~8-9 ppm (urea NH), moisture contamination has occurred.

-

References

-

Organic Chemistry Portal. "Synthesis of Isocyanates." (General IR and reactivity data for isocyanates). Available at: [Link]

- Gewald, K. "Heterocyclics from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur." Chemische Berichte, 1965. (Foundational text on aminothiophene synthesis and stability).

-

National Institutes of Health (PubChem). "2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile." Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 6. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | C9H10N2S | CID 78382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. bcc.bas.bg [bcc.bas.bg]

Applications & Research Focus

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene in kinase inhibitor synthesis

Application Note: 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene in Kinase Inhibitor Synthesis

Executive Summary & Scientific Rationale

The 4,5,6,7-tetrahydro-1-benzothiophene (THBT) scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the design of ATP-competitive kinase inhibitors (e.g., targeting CK2, VEGFR, and Pim-1). The lipophilic cyclohexyl ring mimics the hydrophobic bulk of the purine ring of ATP or occupies the hydrophobic pocket adjacent to the gatekeeper residue, while the thiophene ring provides a planar platform for pi-stacking interactions.

This guide focuses on the application of 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene as a critical electrophilic "warhead" for installing urea linkages. The urea moiety (–NH–CO–NH–) is a validated "hinge-binding" motif, capable of forming bidentate hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region (e.g., the DFG-Asp or Glu residues).

Key Advantages of this Reagent:

-

Reactivity: The isocyanate group reacts rapidly with primary and secondary amines under mild conditions.

-

Modularity: Enables the rapid generation of diverse libraries (SAR exploration) by varying the amine partner.

-

Physicochemical Balance: The THBT core balances the polarity of the urea linkage, improving membrane permeability.

Reaction Pathway & Mechanism

The synthesis relies on the nucleophilic addition of an amine (the variable "R-group") to the electrophilic carbon of the isocyanate. This reaction is atom-economical and typically requires no external activation.

Mechanism:

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the central carbon of the isocyanate (–N=C=O).

-

Proton Transfer: A rapid proton transfer occurs, stabilizing the structure into the urea (–NH–CO–NH–).

Visual Workflow: From Scaffold to Kinase Inhibitor

Figure 1: Strategic workflow converting the amino-precursor to the isocyanate warhead, followed by library coupling and biological validation.

Detailed Experimental Protocol

Safety Precaution: Isocyanates are potent sensitizers and lachrymators. All operations must be performed in a fume hood. Moisture exclusion is critical to prevent hydrolysis to the symmetric urea.

Materials:

-

Reagent: 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (0.5 M solution in DCM or generated in situ).

-

Nucleophile: Substituted Aryl/Alkyl Amine (1.0 – 1.2 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base (Optional): Diisopropylethylamine (DIPEA) (Use only if the amine salt is used).

Step-by-Step Procedure:

-

Preparation of Reaction Vessel:

-

Flame-dry a 25 mL round-bottom flask and equip it with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon for 5 minutes.

-

-

Reactant Dissolution:

-

Dissolve the chosen Amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Note: If the amine is an HCl salt, add DIPEA (1.2 mmol) and stir for 10 minutes to liberate the free base.

-

-

Isocyanate Addition:

-

Cool the amine solution to 0°C (ice bath) to control exothermicity.

-

Add 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (1.0 mmol) dropwise via syringe.

-

Tip: If the isocyanate is solid, dissolve it in minimal DCM before addition.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to Room Temperature (RT).

-

Stir for 2–4 hours.

-

QC Check: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexanes). The isocyanate spot (high

) should disappear; the urea product will appear at a lower

-

-

Work-up & Isolation:

-

Precipitation Method (Preferred): Many urea derivatives precipitate from DCM. Filter the solid, wash with cold DCM (

) and Hexanes ( -

Extraction Method (If soluble): Dilute with DCM (20 mL), wash with water (

) and Brine (

-

-

Purification:

-

If necessary, purify via Flash Column Chromatography (SiO2, Gradient: 0

5% MeOH in DCM).

-

Optimization & Troubleshooting Data

The following data summarizes solvent and temperature effects on the yield of a representative coupling between 3-isocyanato-THBT and 4-fluoroaniline.

| Entry | Solvent | Temperature | Base Added | Yield (%) | Observation |

| 1 | DCM | 0°C | None | 92% | Clean precipitation; High purity. |

| 2 | THF | RT | None | 85% | Product remained soluble; required column. |

| 3 | DMF | RT | None | 65% | Difficult work-up; some hydrolysis observed. |

| 4 | DCM | Reflux | DIPEA | 78% | Side products formed (dimerization). |

| 5 | Toluene | 80°C | None | 88% | Good for sterically hindered amines. |

Troubleshooting Guide:

-

Issue: Formation of Symmetrical Urea (Dimer).

-

Cause: Moisture presence. The isocyanate hydrolyzes to the amine, which reacts with remaining isocyanate.

-

Solution: Use strictly anhydrous solvents and keep under inert atmosphere.

-

-

Issue: Low Reactivity of Amine.

-

Cause: Electron-deficient anilines (e.g., nitro-anilines) are poor nucleophiles.

-

Solution: Switch solvent to Toluene and heat to 80°C (Entry 5) or use a catalyst like DMAP (10 mol%).

-

Application in Kinase Drug Discovery

The resulting urea derivatives are frequently screened against Ser/Thr kinases.

Structural Logic of Binding (Graphviz)

Figure 2: Pharmacophore mapping of the synthesized inhibitor within the kinase ATP-binding pocket.

Case Study Context: In inhibitors targeting CK2 (Casein Kinase 2) , the THBT ring often occupies the hydrophobic region previously held by the ATP adenine, while the urea extends towards the ribose pocket, interacting with the hinge region (e.g., Val116 in CK2).

References

-

Gewald Reaction & Scaffold Synthesis

-

Urea Synthesis Protocols

-

Kinase Inhibitor Design (THBT Derivatives)

-

Cho, Y.S., et al. "Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β." Bioorganic & Medicinal Chemistry Letters, 2016. 4

-

-

Isocyanate Handling & Safety

-

Asian Journal of Chemistry. "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates." Asian J. Chem., 2011. 5

-

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

Design of RORγt modulators using tetrahydrobenzothiophene scaffold

Application Note: Design and Evaluation of ROR t Modulators Using the Tetrahydrobenzothiophene Scaffold

Part 1: Rational Design & Structural Biology

The Target: ROR t and the Th17 Axis

ROR

The Scaffold: Tetrahydrobenzothiophene (THBT)

The THBT scaffold is a "privileged structure" in nuclear receptor medicinal chemistry. It mimics the lipophilic core of endogenous sterols (like cholesterol biosynthetic intermediates) while offering distinct vectors for substitution to interact with the "agonist lock" or the solvent-exposed regions of the LBD.

Pathway Visualization

The following diagram illustrates the signaling cascade where ROR

Figure 1: The ROR

Structure-Activity Relationship (SAR) Matrix

The THBT scaffold is typically synthesized as a 2-amino-3-functionalized system. The table below summarizes key SAR trends for optimizing potency and metabolic stability.

| Position | Chemical Moiety | Function & Design Logic |

| Core | 4,5,6,7-Tetrahydrobenzo[b]thiophene | Lipophilic Anchor: Fills the hydrophobic pocket. The cyclohexane ring mimics the A-ring of steroidal ligands. |

| C-2 | Amide / Urea Linkers | H-Bond Donor: Critical for interaction with Glu379 or His479 in the LBD. Bulky amides here often push against H12. |

| C-3 | Ester / Ketone / Cyano | Electron Withdrawal: Essential for the stability of the thiophene ring. Esters often hydrolyze; ketones or bioisosteres (oxadiazoles) improve PK. |

| C-6 | Alkyl / Aryl Substituents | Hydrophobic Tail: Extends into the deep hydrophobic pocket. tert-butyl or phenyl groups here significantly increase binding affinity ( |

Part 2: Chemical Synthesis Protocol

The Gewald Reaction (One-Pot Variation)

The most efficient route to the 2-aminothiophene core is the Gewald reaction.[2] This multi-component condensation is robust and scalable.

Reagents:

-

Cyclohexanone (or substituted derivative)

-

Ethyl cyanoacetate (or malononitrile)[2]

-

Elemental Sulfur (

) -

Morpholine or Diethylamine (Catalyst)

-

Ethanol (Solvent)

Protocol:

-

Preparation: In a round-bottom flask, dissolve 1.0 eq of cyclohexanone and 1.0 eq of ethyl cyanoacetate in Ethanol (5 mL per mmol).

-

Activation: Add 1.0 eq of elemental sulfur.

-

Initiation: Dropwise add 1.0 eq of Morpholine. Note: The reaction is exothermic. Control temperature to <60°C to prevent side products.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Work-up: Cool to room temperature. The product often precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.

-

Derivatization (Optional): The resulting C-2 amine can be acylated using standard amide coupling (HATU/DIPEA) to introduce the "tail" required for inverse agonism.

Figure 2: The Gewald Reaction workflow for constructing the tetrahydrobenzothiophene core.

Part 3: Biochemical Validation (TR-FRET)

Assay Principle: Coactivator Displacement

To confirm the compound acts as an inverse agonist, we use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).

-

Donor: Terbium (Tb)-labeled anti-GST antibody binding to GST-tagged ROR

t-LBD.[3] -

Acceptor: Fluorescein-labeled coactivator peptide (e.g., SRC-1 or D22).

-

Mechanism: Inverse agonists displace the peptide, reducing the FRET signal (520 nm/495 nm ratio).

Detailed Protocol

Materials:

-

GST-ROR

t LBD (Invitrogen/Thermo) -

Lanthanide Chelate antibody (Tb-anti-GST)

-

Fluorescein-D22 peptide

-

Assay Buffer: TR-FRET Coregulator Buffer D (containing DTT).

Steps:

-

Compound Prep: Prepare 10-point serial dilutions of the THBT compound in DMSO (Start at 10

M). Transfer 20 nL to a 384-well low-volume black plate (acoustic dispensing preferred). -

Receptor Mix: Dilute GST-ROR

t LBD to 5 nM (final assay conc) and Tb-anti-GST antibody to 5 nM in assay buffer. Add 10 -

Peptide Mix: Dilute Fluorescein-peptide to 200 nM in assay buffer. Add 10

L to wells. -

Incubation: Incubate for 1 hour at Room Temperature in the dark.

-

Read: Measure on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

-

Excitation: 340 nm[4]

-

Emission 1 (Donor): 495 nm

-

Emission 2 (Acceptor): 520 nm

-

-

Analysis: Calculate Ratio = (Em 520 / Em 495). Plot % Inhibition vs. Log[Compound].

Validation Criteria:

-

Z' Factor: > 0.5 (Excellent assay robustness).

-

Reference: Ursolic acid or Digoxin (known ROR

t inverse agonists) should show IC50 < 1

Part 4: Cellular Validation (Th17 Differentiation)

Rationale

Biochemical binding does not guarantee cellular efficacy due to membrane permeability issues. The gold standard is the inhibition of IL-17A secretion in differentiating murine or human T cells.

Murine Th17 Differentiation Protocol

Cell Source: Naïve CD4+ T cells (CD4+CD62L+CD25-) from C57BL/6 mouse spleen.

Differentiation Cocktail:

-

Anti-CD3/CD28: Plate-bound (2

g/mL) or beads for activation. -

Cytokines:

-

hTGF-

1 (2 ng/mL) -

mIL-6 (20 ng/mL)

-

-

Neutralizing Antibodies:

-

Anti-IL-4 (10

g/mL) - Blocks Th2 -

Anti-IFN

(10

-

Workflow:

-

Coating: Coat 96-well flat-bottom plates with anti-CD3/CD28 overnight at 4°C. Wash with PBS.

-

Seeding: Plate 100,000 naïve T cells/well in RPMI-1640 (+10% FBS, P/S,

-ME). -

Treatment: Add Differentiation Cocktail + THBT Compound (0.1% DMSO final).

-

Incubation: Culture for 72–96 hours at 37°C, 5% CO2.

-

Readout: Collect supernatant. Quantify IL-17A using ELISA or HTRF.[1]

-

Viability Check: Use CellTiter-Glo (ATP assay) on the remaining cells to ensure decreased IL-17 is due to ROR

t inhibition, not cytotoxicity.

Figure 3: The critical path for validating THBT derivatives from synthesis to lead candidate.

References

Synthesis of Antimicrobial Agents Featuring the Tetrahydrobenzothiophene Core: A Detailed Guide for Researchers

Authored by: A Senior Application Scientist

Introduction: The persistent rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. The tetrahydrobenzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comprehensive overview of the synthesis of antimicrobial agents incorporating this core, intended for researchers, scientists, and drug development professionals. We will delve into the prevalent synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships that govern the antimicrobial efficacy of these compounds.

Key Synthetic Strategies: The Gewald Reaction as a Cornerstone

The most prominent and versatile method for constructing the 2-aminotetrahydrobenzothiophene core is the Gewald three-component reaction . This one-pot synthesis involves the condensation of a cyclic ketone (such as cyclohexanone), an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][2][3] The elegance of this reaction lies in its atom economy and the straightforward assembly of a highly functionalized thiophene ring.

The general mechanism of the Gewald reaction is believed to proceed through an initial Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product. The choice of base, solvent, and reaction conditions can significantly influence the reaction's efficiency and yield.[3]

Visualizing the Gewald Reaction Workflow

Sources

- 1. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 2. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT [ijert.org]

- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

Application Note: Late-Stage Functionalization using 3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene

Executive Summary

This guide details the application of 3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (hereafter referred to as THBT-NCO ) in Late-Stage Functionalization (LSF). As drug discovery shifts toward exploring higher fraction sp3 (

The isocyanate functionality allows for "click-like," atom-economical coupling with nucleophiles (amines, alcohols) present on complex drug cores. This document provides validated protocols for synthesizing urea and carbamate derivatives, addressing the specific steric and electronic challenges posed by the fused cyclohexane ring.

Chemical Profile & Rationale[1][2][3][4][5][6][7][8][9]

The Scaffold Advantage

The 4,5,6,7-tetrahydro-1-benzothiophene moiety offers distinct medicinal chemistry advantages over flat aromatic systems:

-

Lipophilicity Modulation: The saturated cyclohexane ring increases lipophilicity (

) without the planarity associated with poor solubility in crystal lattices. -

Metabolic Stability: Unlike benzothiophene, the tetrahydro- derivative lacks the reactive C2-C3 double bond of the fused benzene ring, reducing susceptibility to certain oxidative metabolic pathways.

-

Electronic Profile: The thiophene ring acts as an electron-rich heteroaromatic system, making the resulting ureas/carbamates potent hydrogen bond acceptors/donors in kinase and GPCR active sites [1, 2].

Reagent Properties[10]

-

Compound: 3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene

-

Functional Group: Isocyanate (-N=C=O)[1]

-

Reactivity: Highly electrophilic at the carbonyl carbon.

-

Storage: Moisture sensitive; store at -20°C under argon.

Mechanism of Action

The utility of THBT-NCO lies in its predictable reactivity with nucleophiles. The reaction proceeds via nucleophilic attack at the central carbon of the isocyanate group.[2]

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the coupling of THBT-NCO with nucleophiles. Note the competitive hydrolysis pathway leading to dimerization.

Experimental Protocols

Pre-Reaction Considerations

Isocyanates are sensitive to hydrolysis. Water reacts with THBT-NCO to form the unstable carbamic acid, which decarboxylates to the amine. This amine then reacts with remaining isocyanate to form a symmetric urea dimer (Dimerization). Strict anhydrous conditions are required.

Protocol A: Urea Synthesis (Reaction with Amines)

Application: Functionalizing primary or secondary amines on a lead compound. Scope: High yielding for aliphatic amines; requires heating for electron-deficient anilines.

Materials:

-

Substrate: Amine-bearing drug core (1.0 equiv)

-

Reagent: THBT-NCO (1.1 – 1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Base: Diisopropylethylamine (DIPEA) (Optional, 1.5 equiv if amine is a salt).

Step-by-Step Procedure:

-

Preparation: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Dissolution: Dissolve the amine substrate (0.1 mmol scale) in anhydrous DCM (1.0 mL).

-

Note: If the amine is an HCl salt, add DIPEA (1.5 equiv) and stir for 10 min to liberate the free base.

-

-

Addition: Add THBT-NCO (1.1 equiv) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Monitor by LC-MS. Look for the mass shift:

.

-

-

Quench: If isocyanate remains, add 2 drops of methanol (converts excess isocyanate to methyl carbamate).

-

Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) or preparative HPLC.

Protocol B: Carbamate Synthesis (Reaction with Alcohols)

Application: Functionalizing hydroxyl groups (less nucleophilic than amines). Scope: Requires catalysis and elevated temperatures.

Materials:

-

Substrate: Alcohol-bearing drug core (1.0 equiv)

-

Reagent: THBT-NCO (1.5 equiv)

-

Catalyst: Dibutyltin dilaurate (DBTL) (5 mol%) or DMAP (10 mol%).

-

Solvent: Anhydrous Toluene or DMF.

Step-by-Step Procedure:

-

Preparation: Use a sealed pressure vial purged with Argon.

-

Dissolution: Dissolve the alcohol substrate in anhydrous Toluene (0.1 M concentration).

-

Activation: Add the catalyst (DBTL or DMAP).

-

Addition: Add THBT-NCO (1.5 equiv).

-

Reaction: Heat to 60–80°C for 6–12 hours.

-

Why Heat? The steric bulk of the tetrahydrobenzothiophene ring at the 3-position can hinder the approach of the alcohol oxygen. Thermal energy overcomes this barrier [3].

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMF (if used) or catalyst residues.

-

Purification: Silica gel chromatography is preferred to remove tin residues (if DBTL used).

Data Analysis & Troubleshooting

Expected Analytical Data

When characterizing the product, specific spectral signatures confirm the formation of the urea/carbamate linkage attached to the THBT core.

| Technique | Feature | Expected Signal | Interpretation |

| IR Spectroscopy | Isocyanate Peak | ~2270 cm⁻¹ | Disappearance indicates consumption of starting material. |

| IR Spectroscopy | Carbonyl (C=O) | 1630–1690 cm⁻¹ | Appearance of strong urea/carbamate band. |

| 1H NMR | Urea NH | Broad singlet; exchangeable with D₂O. | |

| 1H NMR | THBT Ring | Multiplets corresponding to the 4,5,6,7-tetrahydro protons (4x CH₂). |

Troubleshooting Matrix

Figure 2: Decision tree for troubleshooting isocyanate coupling reactions.

Late-Stage Functionalization Strategy

In a drug discovery campaign, THBT-NCO is best utilized in the "Lead Optimization" phase. The strategy involves generating a library of analogues to probe the hydrophobic pocket of the target protein.

-

Library Generation: Select 10–20 lead compounds with diverse solvent-exposed amines.

-

Parallel Synthesis: Utilize the Protocol A in a 96-well plate format using a liquid handler.

-

Purification-Free Screening: If conversion is >90% (verified by LCMS), the crude reaction mixture (after methanol quench and evaporation) can often be used directly in biochemical assays, as the urea byproduct is generally inert.

Case Study Context: EGFR and Kinase Inhibition

Derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have shown significant promise as EGFR inhibitors and anticancer agents [4].[3] By using THBT-NCO to attach this scaffold to an adenine-mimetic hinge binder, researchers can target the hydrophobic "back pocket" of the kinase, potentially overcoming resistance mutations found in standard therapies.

Safety & Handling

-

Sensitization: Isocyanates are potent respiratory and skin sensitizers. All handling must occur in a functioning fume hood.

-

PPE: Double nitrile gloves and safety glasses are mandatory.

-

Waste Disposal: Quench all excess isocyanate with methanol/water mixture before disposal into organic waste streams. Never dispose of unquenched isocyanates in acidic waste (risk of gas evolution).

References

-

Wikipedia. "Late-stage functionalization." Wikipedia, The Free Encyclopedia. Accessed Feb 15, 2026. Link

-

Ingole, P. G. "Design and Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives: A Computational Approach to EGFR Inhibition and Anticancer Activity."[3] ResearchGate. Accessed Feb 15, 2026. Link

-

Wikibooks. "Organic Chemistry/Isocyanate." Wikibooks. Accessed Feb 15, 2026. Link

-

ACS Omega. "Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives." ACS Omega. Accessed Feb 15, 2026. Link

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.